molecular formula C6H4N2 B14788784 Pyrrolo[3,4-c]pyrrole

Pyrrolo[3,4-c]pyrrole

Cat. No.: B14788784
M. Wt: 104.11 g/mol
InChI Key: YKPJEYXZEBLYCI-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolo[3,4-c]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to construct the this compound system . Another method involves the use of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, reactions catalyzed by proline, copper oxides, and oxones have been shown to be effective for the synthesis of pyrrole derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce halogenated pyrrole compounds .

Mechanism of Action

The mechanism of action of pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the structure of the this compound derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Pyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C6H4N2/c1-5-2-8-4-6(5)3-7-1/h1-4H

InChI Key

YKPJEYXZEBLYCI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=C2C=N1

Origin of Product

United States

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